molecular formula C20H25NO3 B6333280 benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester CAS No. 199982-19-9

benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B6333280
CAS No.: 199982-19-9
M. Wt: 327.4 g/mol
InChI Key: FNHJYFVTHRSMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C16H25NO3. It is a derivative of carbamic acid, featuring a benzyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 4-hydroxymethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Benzyl-(4-carboxybenzyl)-carbamic acid tert-butyl ester.

    Reduction: Benzyl-(4-hydroxymethyl-benzyl)-carbinol.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(4-hydroxybenzyl)-carbamic acid tert-butyl ester
  • Benzyl-(4-methoxybenzyl)-carbamic acid tert-butyl ester
  • Benzyl-(4-aminobenzyl)-carbamic acid tert-butyl ester

Uniqueness

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and interaction properties. This makes it particularly useful in applications where specific functional group interactions are required.

Biological Activity

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester, also known as tert-butyl 4-(hydroxymethyl)benzylcarbamate, is a compound with significant biological activity. This article provides an overview of its properties, synthesis, and biological evaluations, supported by data tables and relevant research findings.

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 123986-64-1
  • Purity : 97% .

Physical Properties

PropertyValue
Melting Point397.2 ± 30.0 °C (predicted)
Density1.106 ± 0.06 g/cm³ (predicted)
StateSolid
Storage Temperature2-8 °C

Synthesis

The synthesis of this compound typically involves the protection of amino functions using a Boc (tert-butoxycarbonyl) group. The compound can be synthesized through various methods including Williamson ether synthesis and Boc-deprotection reactions, yielding high purity and efficiency .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation demonstrated that this compound exhibited significant inhibitory activity against PD-L1, a protein involved in cancer immune evasion. This suggests its potential application in cancer immunotherapy .

Toxicity and Safety

The compound has been noted for its toxicity at higher concentrations, particularly in cell lines such as Jurkat cells, indicating a need for careful dosage management in therapeutic applications . Its safety profile indicates that it can cause irritation to the eyes and respiratory system upon exposure .

Case Studies

  • In Vivo PET Studies :
    • Comparative studies using immunocompromised mouse models have been conducted to assess the distribution and targeting efficacy of this compound in tumor cells expressing PD-L1.
    • Results indicated a preferential accumulation in tumors, suggesting its utility as a radiotracer for imaging and therapeutic applications .
  • Combination Therapy Trials :
    • Preclinical trials have explored the synergistic effects of this compound when used in conjunction with other anticancer agents. Enhanced efficacy was observed, supporting its potential role in combination therapies .

Properties

IUPAC Name

tert-butyl N-benzyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21(13-16-7-5-4-6-8-16)14-17-9-11-18(15-22)12-10-17/h4-12,22H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHJYFVTHRSMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.